3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid
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Overview
Description
3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl group and a propanoic acid moiety. The presence of the tetraazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid typically involves the formation of the tetraazole ring followed by the attachment of the phenyl and propanoic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tetraazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetraazole ring can form strong interactions with metal ions and other biological molecules, influencing various biochemical processes. The phenyl group and propanoic acid moiety also contribute to the compound’s overall activity by interacting with different molecular targets .
Comparison with Similar Compounds
3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5-phenyl-1H-tetraazol-1-yl)propanoic acid: This compound has a similar structure but with a different position of the nitrogen atoms in the tetraazole ring.
3-(5-phenyl-2H-tetraazol-2-yl)butanoic acid: This compound has an additional carbon atom in the propanoic acid moiety, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of the tetraazole ring, phenyl group, and propanoic acid moiety, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9(16)6-7-14-12-10(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFATPXSACMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357138 |
Source
|
Record name | 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-67-1 |
Source
|
Record name | 5-Phenyl-2H-tetrazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21054-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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